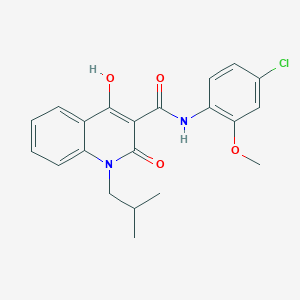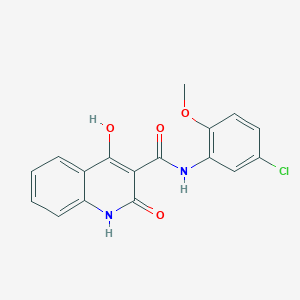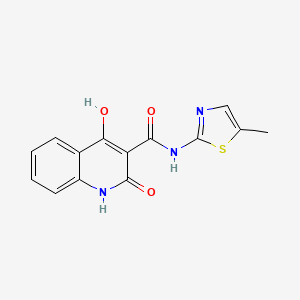
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BFHQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFHQ belongs to the class of quinolinecarboxamide compounds and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase, which are involved in cell proliferation, acid-base balance, and neurotransmitter function, respectively. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. In neuronal cells, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively easy to synthesize, making it accessible for further research and development. However, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has limited information on its pharmacokinetics and toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide research, including the optimization of its pharmacokinetics and toxicity profile, the development of novel drug delivery systems, and the exploration of its therapeutic potential in various diseases. 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also be used as a lead compound for the development of new quinolinecarboxamide derivatives with improved efficacy and safety profiles. Further research on 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The resulting intermediate is then reacted with butyl isocyanate to obtain the final product, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis of 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, 1-butyl-N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to protect dopaminergic neurons from oxidative damage and improve motor function.
Propiedades
IUPAC Name |
1-butyl-N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-2-3-11-24-17-10-5-4-9-16(17)19(25)18(21(24)27)20(26)23-13-14-7-6-8-15(22)12-14/h4-10,12,25H,2-3,11,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZNUAOTGOJJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)


![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)




![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)

![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)